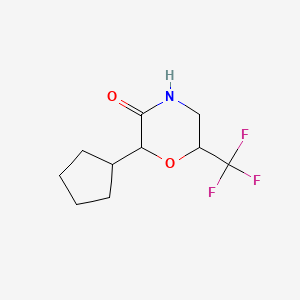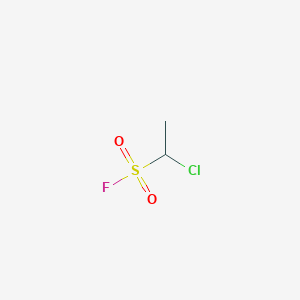
3-Ethyl-3-hydroxy-1lambda6-thiolane-1,1-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-3-hydroxy-1lambda6-thiolane-1,1-dione is a sulfur-containing heterocyclic compound It is characterized by a five-membered ring structure with a sulfur atom and a hydroxyl group attached to the third carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-3-hydroxy-1lambda6-thiolane-1,1-dione typically involves the reaction of ethyl-substituted thiolane derivatives with oxidizing agents. One common method is the oxidation of 3-ethylthiolane using hydrogen peroxide or other peroxides under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are mixed and passed through a reactor under optimized conditions. The use of catalysts and advanced separation techniques ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-Ethyl-3-hydroxy-1lambda6-thiolane-1,1-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form thiolane derivatives with different functional groups.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, aryl halides.
Major Products Formed
Oxidation: Formation of 3-ethyl-3-oxo-1lambda6-thiolane-1,1-dione.
Reduction: Formation of 3-ethylthiolane derivatives.
Substitution: Formation of various substituted thiolane compounds.
Aplicaciones Científicas De Investigación
3-Ethyl-3-hydroxy-1lambda6-thiolane-1,1-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex sulfur-containing compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-Ethyl-3-hydroxy-1lambda6-thiolane-1,1-dione involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the sulfur atom can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Hydroxy-3-methyl-1lambda6-thiolane-1,1-dione
- 3-Amino-3-methyl-1lambda6-thiolane-1,1-dione
- 3-Hydrazinyl-1lambda6-thiolane-1,1-dione
Uniqueness
3-Ethyl-3-hydroxy-1lambda6-thiolane-1,1-dione is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. Compared to its methyl and amino analogs, the ethyl-substituted compound may exhibit different physical properties and interaction profiles with biological targets.
Propiedades
Fórmula molecular |
C6H12O3S |
|---|---|
Peso molecular |
164.22 g/mol |
Nombre IUPAC |
3-ethyl-1,1-dioxothiolan-3-ol |
InChI |
InChI=1S/C6H12O3S/c1-2-6(7)3-4-10(8,9)5-6/h7H,2-5H2,1H3 |
Clave InChI |
GSLVFEIIUNRJSQ-UHFFFAOYSA-N |
SMILES canónico |
CCC1(CCS(=O)(=O)C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





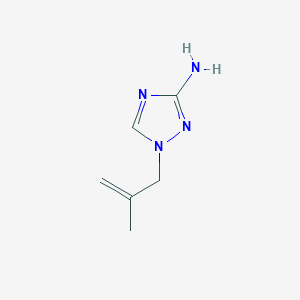
![5'-Nitro-1',2'-dihydrospiro[cyclopentane-1,3'-indole]](/img/structure/B13158006.png)

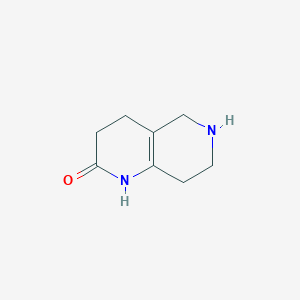
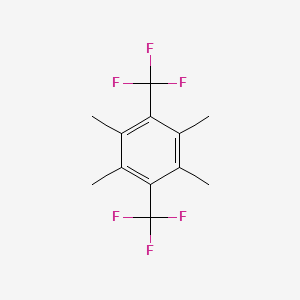
![3-[(Dimethylamino)methyl]-5-fluorobenzonitrile](/img/structure/B13158051.png)
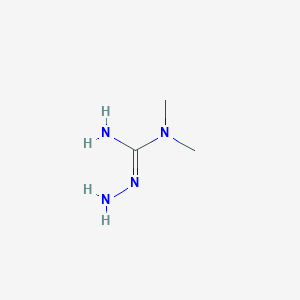
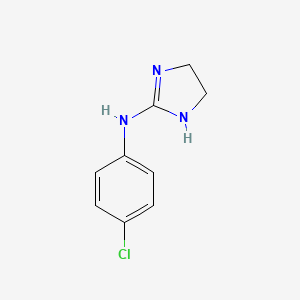
![5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B13158063.png)
